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molecular formula C21H25ClN2O B8390633 1-(4-Chlorobutyryl)-4-diphenylmethylpiperazine

1-(4-Chlorobutyryl)-4-diphenylmethylpiperazine

Cat. No. B8390633
M. Wt: 356.9 g/mol
InChI Key: DYUKHJYEALNOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903118B1

Procedure details

25 g (99 mmol) benzhydrylpiperazine and 15.2 ml (109 mmol) TEA are present in 200 ml absolute THF and cooled to ca. 0° C. under moisture exclusion. 14 g (99 mmol) 4-chlorobutyric chloride are dissolved in 40 ml absolute THF and added dropwise. The mixture is stirred an additional three hours at RT and subsequently filtered. The filtrate is concentrated under vacuum, the residue is taken up in acetic acid ethyl ester and washed with saturated NaCl solution. The organic phase is dried over sodium sulfate and concentrated under vacuum until dry. The resin is further processed without further purification: yield 35.1 g (99%).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:20][CH2:21][CH2:22][CH2:23][C:24](Cl)=[O:25]>C1COCC1>[Cl:20][CH2:21][CH2:22][CH2:23][C:24]([N:17]1[CH2:18][CH2:19][N:14]([CH:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:15][CH2:16]1)=[O:25]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
TEA
Quantity
15.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred an additional three hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
FILTRATION
Type
FILTRATION
Details
subsequently filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under vacuum
WASH
Type
WASH
Details
washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
until dry
CUSTOM
Type
CUSTOM
Details
The resin is further processed without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClCCCC(=O)N1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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